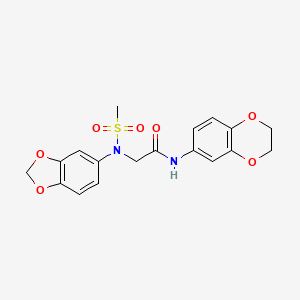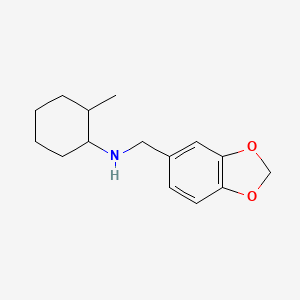![molecular formula C16H15N3O4S B4920373 1-(4-{[(2-Pyridylmethyl)amino]sulfonyl}phenyl)azolidine-2,5-dione](/img/structure/B4920373.png)
1-(4-{[(2-Pyridylmethyl)amino]sulfonyl}phenyl)azolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-{[(2-Pyridylmethyl)amino]sulfonyl}phenyl)azolidine-2,5-dione is a complex organic compound that belongs to the class of azolidines This compound is characterized by the presence of a pyridylmethyl group, a sulfonyl group, and an azolidine-2,5-dione core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-{[(2-Pyridylmethyl)amino]sulfonyl}phenyl)azolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-pyridylmethylamine with a sulfonyl chloride derivative, followed by cyclization to form the azolidine-2,5-dione ring. The reaction conditions often require the use of organic solvents, such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-{[(2-Pyridylmethyl)amino]sulfonyl}phenyl)azolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as a solvent.
Substitution: Amines, thiols, dimethylformamide (DMF) as a solvent.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(4-{[(2-Pyridylmethyl)amino]sulfonyl}phenyl)azolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mécanisme D'action
The mechanism of action of 1-(4-{[(2-Pyridylmethyl)amino]sulfonyl}phenyl)azolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the inhibition of microbial growth .
Comparaison Avec Des Composés Similaires
- 1-(4-{[(4-Methyl-2-pyridyl)amino]sulfonyl}phenyl)azolidine-2,5-dione
- 1-(4-{[(2-Pyridylmethyl)amino]sulfonyl}phenyl)azolidine-2,5-dione
Comparison: Compared to similar compounds, this compound exhibits unique properties due to the presence of the pyridylmethyl group and the sulfonyl group. These functional groups contribute to its distinct chemical reactivity and biological activity.
Propriétés
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c20-15-8-9-16(21)19(15)13-4-6-14(7-5-13)24(22,23)18-11-12-3-1-2-10-17-12/h1-7,10,18H,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYAXKYXDJBUYBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[2-Bicyclo[2.2.1]hept-5-enylmethyl(2-hydroxypropyl)amino]propan-2-ol](/img/structure/B4920302.png)
![2-methyl-N-[3-(2-propan-2-ylphenoxy)propyl]propan-2-amine](/img/structure/B4920307.png)
![1-Chloro-4-[3-(4-methoxyphenoxy)propylsulfanyl]benzene](/img/structure/B4920312.png)
![N-(4-fluorophenyl)-3-[4-nitro-2-(trifluoromethyl)phenoxy]benzamide](/img/structure/B4920318.png)
![5-{3-chloro-4-[(3-nitrobenzyl)oxy]benzylidene}-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4920326.png)

![Ethyl 2-[[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]amino]acetate](/img/structure/B4920343.png)
![N-cyclohexyltricyclo[4.3.1.13,8]undecane-1-carboxamide](/img/structure/B4920352.png)

![N-{[2-(4-biphenylyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine](/img/structure/B4920365.png)
![(4Z)-2-(4-CHLOROPHENYL)-4-{[2-(2-PHENYLETHOXY)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,3-OXAZOL-5-ONE](/img/structure/B4920383.png)
![5-[(sec-butylamino)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4920391.png)
![3-[4-(Diphenylmethyl)piperazin-1-yl]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione](/img/structure/B4920393.png)
![1-[5-(4-chlorophenyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]-2-phenoxyethanone](/img/structure/B4920396.png)
